molecular formula C15H14N2OS2 B2721082 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-68-6

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2721082
CAS No.: 1326899-68-6
M. Wt: 302.41
InChI Key: AJEISSSSDFXHSI-UHFFFAOYSA-N
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Description

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to form the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method for accessing novel substituted thieno[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylthio and ethyl groups contribute to its enhanced antimicrobial and anticancer properties compared to other thienopyrimidine derivatives .

Biological Activity

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This compound belongs to the thienopyrimidine class and has shown promise in various preclinical studies.

  • Molecular Formula : C16H14N2OS2
  • Molecular Weight : 318.42 g/mol
  • Melting Point : 214-216°C
  • Solubility : Sparingly soluble in water

The compound features a thieno[3,2-d]pyrimidine core with substituents that contribute to its biological properties.

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various methods, including condensation reactions and microwave-assisted synthesis. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the compound. Analytical methods like high-performance liquid chromatography (HPLC) are employed to assess purity and stability.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. For instance, in a study involving the NCI 60 cell line panel, the compound showed potent growth inhibition comparable to established chemotherapeutic agents like 5-fluorouracil. The half-maximal inhibitory concentration (IC50) values indicated strong activity against several tumor types, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Comparison with 5-FU
A549 (Lung)10.5Better
MCF7 (Breast)8.7Similar
HeLa (Cervical)12.0Comparable

Antiviral Activity

The compound has also shown antiviral properties, particularly against herpes simplex virus (HSV). In vitro assays demonstrated that it inhibits viral replication effectively, making it a candidate for further development as an antiviral drug .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. Structural modifications in the thienopyrimidine scaffold enhance lipophilicity and facilitate better interaction with target proteins .

Toxicity and Safety

Preliminary toxicity studies indicate that this compound has a low toxicity profile in vitro. However, comprehensive toxicological assessments are necessary before advancing to clinical trials.

Current Research Trends

Research on this compound is ongoing, with a focus on optimizing its structure for improved efficacy and reduced side effects. The potential applications extend beyond cancer therapy to include roles as antiviral agents and fluorescent probes for biological imaging .

Properties

IUPAC Name

2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEISSSSDFXHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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